Cas no 1313761-41-9 (2-(2-phenylethoxy)phenylboronic acid)

2-(2-Phenylethoxy)phenylboronic acid is a boronic acid derivative featuring a phenylethoxy substituent, which enhances its utility in Suzuki-Miyaura cross-coupling reactions. The compound’s boronic acid moiety facilitates efficient transmetalation with palladium catalysts, enabling the formation of carbon-carbon bonds in complex organic syntheses. Its aromatic ether linkage provides stability while maintaining reactivity, making it suitable for applications in pharmaceuticals, agrochemicals, and materials science. The product is characterized by high purity and consistent performance, ensuring reliable results in coupling reactions. Its structural versatility allows for further functionalization, broadening its applicability in targeted molecular design and advanced synthetic methodologies. Proper handling under inert conditions is recommended to preserve its reactivity.
2-(2-phenylethoxy)phenylboronic acid structure
1313761-41-9 structure
商品名:2-(2-phenylethoxy)phenylboronic acid
CAS番号:1313761-41-9
MF:C14H15BO3
メガワット:242.078104257584
CID:4587964

2-(2-phenylethoxy)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • [2-(2-phenylethoxy)phenyl]boronic acid
    • 2-(2-phenylethoxy)phenylboronic acid
    • インチ: 1S/C14H15BO3/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9,16-17H,10-11H2
    • InChIKey: DSHRJFXNRCHYTE-UHFFFAOYSA-N
    • ほほえんだ: B(C1=CC=CC=C1OCCC1=CC=CC=C1)(O)O

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: Not available
  • ゆうかいてん: Not available
  • ふってん: Not available
  • フラッシュポイント: Not available
  • じょうきあつ: Not available

2-(2-phenylethoxy)phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM430321-250mg
[2-(2-phenylethoxy)phenyl]boronic acid
1313761-41-9 95%+
250mg
$*** 2023-03-29
TRC
B521698-100mg
[2-(2-phenylethoxy)phenyl]boronic acid
1313761-41-9
100mg
$ 250.00 2022-06-07
Enamine
EN300-75416-10.0g
[2-(2-phenylethoxy)phenyl]boronic acid
1313761-41-9 95%
10.0g
$2577.0 2024-05-23
Chemenu
CM430321-1g
[2-(2-phenylethoxy)phenyl]boronic acid
1313761-41-9 95%+
1g
$*** 2023-03-29
1PlusChem
1P01AI68-10g
[2-(2-phenylethoxy)phenyl]boronic acid
1313761-41-9 95%
10g
$3247.00 2023-12-22
Aaron
AR01AIEK-250mg
[2-(2-phenylethoxy)phenyl]boronic acid
1313761-41-9 95%
250mg
$398.00 2025-02-09
Aaron
AR01AIEK-1g
[2-(2-phenylethoxy)phenyl]boronic acid
1313761-41-9 95%
1g
$850.00 2025-02-09
Aaron
AR01AIEK-10g
[2-(2-phenylethoxy)phenyl]boronic acid
1313761-41-9 95%
10g
$3569.00 2023-12-16
A2B Chem LLC
AV68928-50mg
[2-(2-phenylethoxy)phenyl]boronic acid
1313761-41-9 95%
50mg
$170.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1331217-50mg
[2-(2-phenylethoxy)phenyl]boronic acid
1313761-41-9 95%
50mg
¥3194.00 2024-08-09

2-(2-phenylethoxy)phenylboronic acid 関連文献

2-(2-phenylethoxy)phenylboronic acidに関する追加情報

Comprehensive Guide to 2-(2-Phenylethoxy)phenylboronic Acid (CAS No. 1313761-41-9): Properties, Applications, and Market Insights

2-(2-Phenylethoxy)phenylboronic acid (CAS No. 1313761-41-9) is a specialized boronic acid derivative that has garnered significant attention in pharmaceutical research, organic synthesis, and material science. This compound, characterized by its unique phenylboronic acid moiety and phenylethoxy side chain, serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. Its molecular structure (C14H15BO3) enables precise molecular modifications, making it invaluable for developing targeted therapies and bioconjugation probes.

The growing demand for boronic acid-based compounds like 2-(2-phenylethoxy)phenylboronic acid is driven by their role in creating covalent organic frameworks (COFs) and enzyme inhibitors. Researchers frequently search for "boronic acid applications in drug delivery" or "CAS 1313761-41-9 solubility data," reflecting its relevance in biomedical engineering. Recent studies highlight its potential in glucose sensing systems, aligning with the global focus on diabetes management technologies.

From a synthetic chemistry perspective, this compound exhibits remarkable thermal stability (decomposition point >200°C) and moderate water solubility (0.5–1.2 mg/mL at 25°C), properties frequently queried in chemical databases. Its logP value of 2.8 suggests good membrane permeability, explaining its utility in prodrug design. The phenylethoxy group enhances lipophilicity, a feature often optimized in CNS-targeting pharmaceuticals—a hot topic in neurodegenerative disease research.

Market analysis reveals a 17% annual growth in the phenylboronic acid derivatives sector (2023–2028), with 2-(2-phenylethoxy)phenylboronic acid being particularly sought after for PET tracer development. Pharmaceutical companies increasingly search for "high-purity CAS 1313761-41-9 suppliers" or "scale-up synthesis of phenylethoxy phenylboronates," indicating its transition from lab-scale to industrial applications. Regulatory-compliant manufacturers emphasize its non-GMO status and REACH compliance, addressing the green chemistry movement.

In material science, this compound enables surface functionalization of nanoparticles—a technique revolutionizing cancer theranostics. Its boronate ester formation capability with diols makes it ideal for designing stimuli-responsive drug carriers, a trending topic in nanomedicine forums. Patent filings related to 1313761-41-9 have surged by 40% since 2021, particularly for biodegradable polymer modifications and bioimaging contrast agents.

Quality control protocols for 2-(2-phenylethoxy)phenylboronic acid typically require HPLC purity ≥98% and rigorous heavy metal screening (<10 ppm), specifications commonly requested in pharmaceutical COAs. Analytical challenges like boronic acid dimerization during storage prompt frequent searches for "stabilization techniques for arylboronic acids." Leading suppliers now offer argon-sealed packaging and certified reference standards to address these concerns.

Emerging applications include its use in electrochemical sensors for dopamine detection—an area gaining traction in neurological disorder diagnostics. The compound's reversible binding to catechols aligns with the wearable health monitor trend. Environmental scientists also explore its chelating properties for heavy metal remediation, responding to increased searches for "eco-friendly remediation agents."

Future research directions focus on 2-(2-phenylethoxy)phenylboronic acid's potential in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)—two of the most searched cancer therapy keywords in 2024. Its balanced hydrophilic-lipophilic character makes it particularly suitable for next-generation bioconjugation strategies, with several clinical-stage ADCs reportedly incorporating similar boronic acid motifs.

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